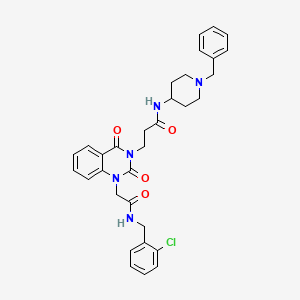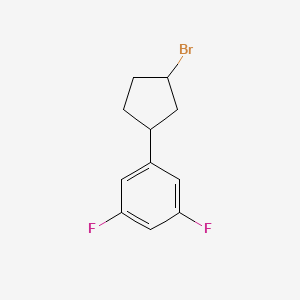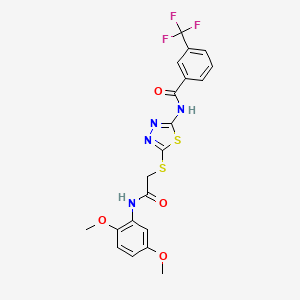
3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide, also known as FPEP, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide may inhibit the activity of enzymes involved in cancer cell growth and inflammation. Additionally, 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide may interact with opioid receptors in the brain to produce analgesic effects.
Biochemical and Physiological Effects
Studies have shown that 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties. 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide has also been found to reduce the production of inflammatory cytokines, which may be responsible for its anti-inflammatory effects. In terms of pain relief, 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide has been shown to decrease the release of substance P, a neuropeptide involved in pain transmission.
実験室実験の利点と制限
One advantage of 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide is its relatively simple synthesis method, which makes it accessible for researchers. Additionally, 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide has shown promising results in preclinical studies, indicating its potential for further development as a therapeutic agent. However, limitations include the lack of clinical data on 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide, as well as the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide. One area of interest is the potential for 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide to be used in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide for different applications. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide in humans.
合成法
3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide can be synthesized through a multi-step process involving the condensation of 2-fluorobenzaldehyde with 3-furoic acid, followed by reduction and amidation reactions. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and pain management. In cancer research, 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide has also been found to possess anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases such as arthritis. Additionally, 3-(2-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)propanamide has been investigated for its potential as a pain reliever, as it has been shown to reduce nociceptive responses in animal models.
特性
IUPAC Name |
3-(2-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-12(10-13-8-9-20-11-13)18-16(19)7-6-14-4-2-3-5-15(14)17/h2-5,8-9,11-12H,6-7,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLVBLNGOMKAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2849877.png)
![2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2849878.png)
![1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2849879.png)
![4-(4-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2849880.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride](/img/structure/B2849884.png)
![2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxyphenoxy}acetic acid](/img/structure/B2849885.png)
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol;hydrochloride](/img/structure/B2849886.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2849890.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-methoxybenzamide](/img/structure/B2849892.png)